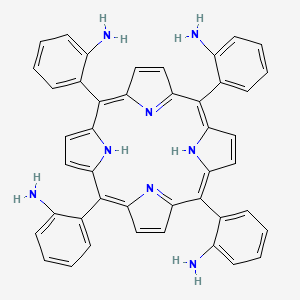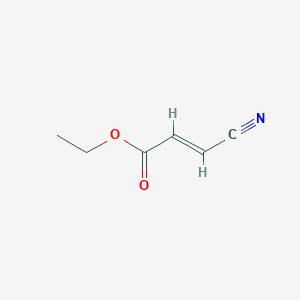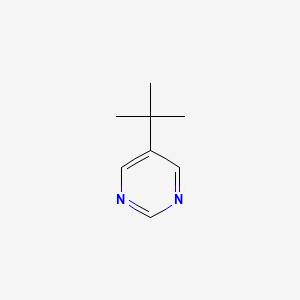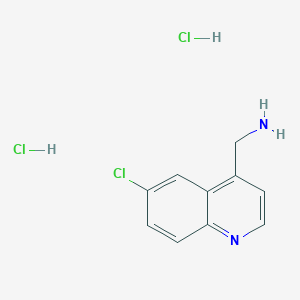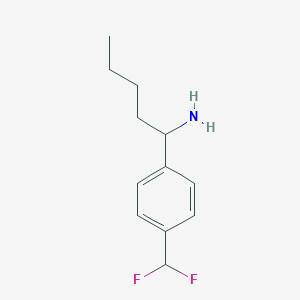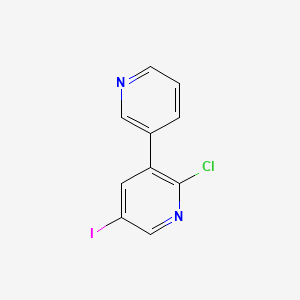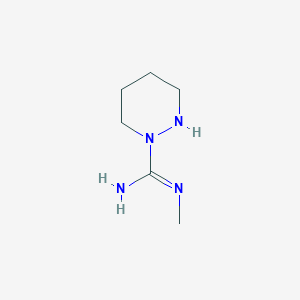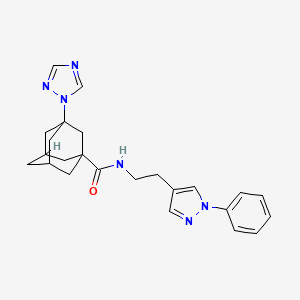
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide is a complex organic compound that features a combination of pyrazole, triazole, and adamantane moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide likely involves multiple steps, including the formation of the pyrazole and triazole rings, followed by their attachment to the adamantane core. Typical reaction conditions might include:
Formation of Pyrazole Ring: This could involve the reaction of a hydrazine derivative with a 1,3-diketone.
Formation of Triazole Ring: This might be achieved through a cyclization reaction involving an azide and an alkyne.
Attachment to Adamantane: The final step could involve the coupling of the pyrazole and triazole rings to the adamantane core, possibly through amide bond formation.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the pyrazole or triazole rings.
Reduction: Reduction of any nitro groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible development as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide would depend on its specific biological activity. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide: can be compared with other compounds containing pyrazole, triazole, and adamantane moieties.
Examples: Similar compounds might include other adamantane derivatives or pyrazole-triazole hybrids.
Uniqueness
Structural Features: The combination of pyrazole, triazole, and adamantane in a single molecule is relatively unique and may confer specific properties such as enhanced stability or biological activity.
Applications: Its unique structure might make it particularly suitable for certain applications, such as targeting specific enzymes or receptors in medicinal chemistry.
Propiedades
Fórmula molecular |
C24H28N6O |
|---|---|
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
N-[2-(1-phenylpyrazol-4-yl)ethyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C24H28N6O/c31-22(26-7-6-18-13-27-29(14-18)21-4-2-1-3-5-21)23-9-19-8-20(10-23)12-24(11-19,15-23)30-17-25-16-28-30/h1-5,13-14,16-17,19-20H,6-12,15H2,(H,26,31) |
Clave InChI |
RJWGMOAHRSZISM-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NCCC5=CN(N=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


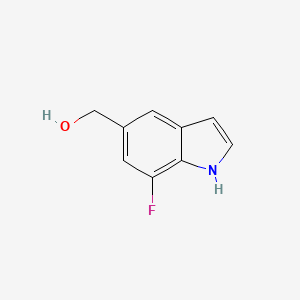
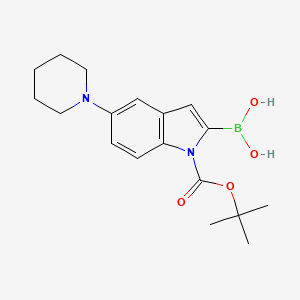
![6-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13117090.png)
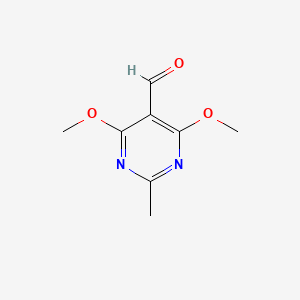

![5-Chloropyrazolo[1,5-c]pyrimidine](/img/structure/B13117098.png)
